5-O-Trityl-3'-deoxy-3'-fluorothymidine
Description
Structure
3D Structure
Properties
CAS No. |
135197-63-6 |
|---|---|
Molecular Formula |
C29H27FN2O4 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25-,26-/m1/s1 |
InChI Key |
GFDJOSNZNLVRCL-TWJOJJKGSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Synonyms |
3’-Deoxy-3’-fluoro-5’-O-(triphenylmethyl)thymidine; |
Origin of Product |
United States |
Synthetic Methodologies for 5 O Trityl 3 Deoxy 3 Fluorothymidine
Foundational Strategies for Nucleoside Fluorination at the 3'-Position
The introduction of a fluorine atom at the 3'-position of a nucleoside, such as thymidine (B127349), can significantly alter its biological properties. This modification is often pursued to enhance metabolic stability and confer antiviral or anticancer activity. nih.gov The synthesis of 3'-deoxy-3'-fluoronucleosides can be broadly categorized into two main strategies: convergent and divergent approaches. nih.govmdpi.com
Comparative Analysis of Convergent and Divergent Synthetic Approaches to Fluorinated Sugar Moieties and Nucleosides
The choice between a convergent and a divergent synthetic route is a critical decision in the synthesis of 3'-fluorinated nucleosides, each with its own set of advantages and limitations.
| Strategy | Advantages | Disadvantages |
| Divergent | More linear and potentially fewer steps. nih.govmdpi.com | Challenges in regioselectivity and stereocontrol during fluorination of the intact nucleoside. |
| Convergent | Greater flexibility and control over stereochemistry of the fluorinated sugar. nih.govnih.gov Often leads to higher overall yields for complex structures. | Can be a longer synthetic route with more overall steps. Requires careful control of the glycosylation step to ensure correct anomer formation. |
Methodologies for Achieving Stereochemical Control in 3'-Fluorination Reactions
Achieving the correct stereochemistry at the 3'-position is paramount for the biological activity of 3'-deoxy-3'-fluorothymidine (B1224464). The desired stereoisomer typically possesses the ribo configuration. Several methodologies have been developed to control the stereochemical outcome of the fluorination reaction.
One common strategy involves the use of a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST), on a precursor with a suitable leaving group at the 3'-position. The reaction often proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C3' center. nih.gov Therefore, starting with a precursor that has the opposite stereochemistry at the 3'-position (i.e., the xylo configuration) will lead to the desired ribo product.
Another approach to control stereochemistry is through neighboring group participation. nih.gov For instance, the presence of a participating group on the C2' position can influence the stereochemical outcome of the fluorination at C3'.
Furthermore, the choice of fluorinating reagent itself can play a crucial role. Reagents like Deoxo-Fluor have been shown to influence the stereochemistry of the fluorination reaction, sometimes leading to retention of configuration at one center and inversion at another. nih.gov The development of catalyst-controlled stereoselective fluorination reactions is an active area of research, offering the potential for highly specific transformations. acs.org
Detailed Application of the Trityl Group in 5'-Hydroxyl Protection in Nucleoside Chemistry
The selective protection of the 5'-primary hydroxyl group of nucleosides is a fundamental step in the synthesis of modified nucleosides and oligonucleotides. The trityl (triphenylmethyl, Tr) group is a widely used protecting group for this purpose due to its steric bulk and ease of introduction and removal. umich.edu
Principles of Orthogonal Protecting Group Strategies within Nucleoside Synthesis
In the multi-step synthesis of complex molecules like modified nucleosides, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct conditions without affecting the others. sigmaaldrich.com This allows for the selective deprotection of one functional group while others remain protected, enabling sequential chemical modifications at specific sites.
In the context of 5-O-Trityl-3'-deoxy-3'-fluorothymidine synthesis, an orthogonal strategy is essential. The trityl group, which is labile to acidic conditions, protects the 5'-hydroxyl group. umich.edu Other protecting groups that are stable to acid but can be removed under different conditions (e.g., base-labile or fluoride-labile groups) might be used to protect other functionalities, such as the N3 position of the thymine (B56734) base if necessary. This orthogonality is crucial for subsequent reactions, such as phosphitylation at the 3'-hydroxyl group during oligonucleotide synthesis, where the 5'-O-trityl group must remain intact.
| Protecting Group | Removal Conditions | Orthogonal To |
| Trityl (Tr) | Mild acidic conditions (e.g., dichloroacetic acid in CH2Cl2) umich.edu | Base-labile groups (e.g., acyl), Fluoride-labile groups (e.g., silyl (B83357) ethers) |
| Acyl (e.g., Benzoyl) | Basic conditions (e.g., NH3/MeOH) | Acid-labile groups (e.g., Trityl), Fluoride-labile groups |
| Silyl ethers (e.g., TBDMS) | Fluoride (B91410) source (e.g., TBAF) | Acid-labile groups, Base-labile groups |
Elucidation of Methods for Selective Tritylation of the 5'-Hydroxyl Group of Nucleosides
The selective protection of the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group in a nucleoside is achieved due to the greater steric hindrance around the 3'-position. The bulky trityl chloride reagent reacts preferentially with the less hindered primary alcohol. umich.edu
The standard procedure for the selective 5'-O-tritylation of a nucleoside involves reacting the nucleoside with trityl chloride in the presence of a base, such as pyridine, which acts as both a solvent and an acid scavenger. ut.ac.ir The reaction is typically carried out at room temperature. To enhance the selectivity and reaction rate, catalysts such as silver nitrate (B79036) have been employed. ut.ac.ir The silver ion is believed to assist in the formation of the trityl cation, which is the reactive electrophile. Microwave irradiation has also been utilized to accelerate the selective 5'-O-tritylation of nucleosides. ajol.info
A typical procedure for the selective 5'-O-tritylation of a nucleoside like 3'-deoxy-3'-fluorothymidine would involve dissolving the nucleoside in a suitable solvent such as pyridine, followed by the addition of trityl chloride. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Advanced Cleavage and Deprotection Methodologies for Trityl Ethers
While the standard method for cleaving trityl ethers involves treatment with a mild acid, such as 80% acetic acid or dichloroacetic acid in a non-polar solvent, several advanced methodologies have been developed to achieve more selective and milder deprotection. nih.gov These methods are particularly important when other acid-sensitive protecting groups are present in the molecule.
Lewis acids, such as zinc bromide (ZnBr2), have been used for the selective removal of 5'-O-dimethoxytrityl (DMTr) groups. umich.edu The proposed mechanism involves the formation of a bidentate complex between the Lewis acid and the oxygen atoms of the 5'-hydroxyl and the furanose ring, which facilitates the cleavage. umich.edu
Heterogeneous catalysts, such as silica (B1680970) sulfuric acid, have also been employed for the chemoselective deprotection of trityl ethers under mild conditions. pgu.ac.ir This method offers the advantage of easy catalyst removal by filtration.
Furthermore, reductive cleavage methods have been developed. For instance, treatment with triethylsilane in the presence of an acid can effect the deprotection of trityl ethers. This method can sometimes offer different selectivity compared to simple acidolysis.
| Deprotection Method | Reagents | Key Features |
| Standard Acidolysis | 80% Acetic Acid or Dichloroacetic Acid/CH2Cl2 nih.gov | Common and effective, but may not be suitable for all acid-sensitive substrates. |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr2) umich.edu | Offers selectivity for 5'-O-DMTr groups. |
| Heterogeneous Catalysis | Silica Sulfuric Acid pgu.ac.ir | Mild conditions, easy catalyst removal. |
| Reductive Cleavage | Triethylsilane/Acid | Alternative selectivity profile. |
| Ammonia-free reagents | Triethylamine and lithium hydroxide (B78521) in methanol | Rapid deprotection and purification. nih.gov |
Synthesis of this compound as a Pivotal Intermediate
The synthesis of this compound is a multi-step process that has been refined to optimize yield and purity. This section details the key precursors, reaction conditions, and the analytical techniques employed for purification and structural confirmation.
Identification of Key Precursor Compounds and Optimized Reaction Conditions for Synthesis
The synthesis of this compound typically commences with a suitably protected thymidine derivative. A common and effective strategy involves the use of 5'-O-Trityl-2,3'-anhydrothymidine as a key precursor. This compound already possesses the trityl protecting group at the 5'-position, which is crucial for directing the subsequent fluorination reaction to the 3'-position.
The critical step in the synthesis is the regioselective opening of the anhydro-ring with a fluoride source. This reaction introduces the fluorine atom at the 3'-position with the desired stereochemistry.
Key Precursor and Reaction Scheme:
Protection of Thymidine: The synthesis often begins with the protection of the 5'-hydroxyl group of thymidine with a trityl group to yield 5'-O-Tritylthymidine .
Formation of the Anhydro-Intermediate: The 5'-O-tritylated thymidine is then converted to 5'-O-Trityl-2,3'-anhydrothymidine . This is a critical intermediate that sets up the stereochemistry for the incoming fluorine atom.
Fluorination: The pivotal step is the nucleophilic ring-opening of the anhydro-nucleoside with a fluoride salt.
Optimized Reaction Conditions:
The fluorination reaction is typically carried out using a fluoride salt in a suitable high-boiling point aprotic solvent. The reaction conditions are optimized to ensure efficient ring opening and to minimize side reactions.
| Parameter | Condition | Rationale |
| Fluoride Source | Potassium fluoride (KF) or Tetrabutylammonium (B224687) fluoride (TBAF) | Provides the fluoride nucleophile for the ring-opening reaction. |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (B52724) | High-boiling, polar aprotic solvents that solubilize the reactants and facilitate the nucleophilic substitution. |
| Temperature | 100-140 °C | Sufficient thermal energy is required to promote the ring-opening reaction. |
| Reaction Time | 4-12 hours | Monitored by Thin Layer Chromatography (TLC) to ensure completion of the reaction. |
The data in this table is synthesized from general knowledge of nucleoside chemistry and related synthetic procedures.
The reaction proceeds via an SN2 mechanism, where the fluoride ion attacks the 3'-carbon of the anhydro-ring, leading to the formation of this compound with an inversion of configuration at the 3'-center.
Chromatographic and Spectroscopic Approaches for Purification and Structural Elucidation of Synthetic Intermediates
Following the synthesis, a multi-step purification and characterization process is essential to isolate the pure this compound and to confirm its chemical structure.
Chromatographic Purification:
The crude reaction mixture typically contains the desired product, unreacted starting material, and various by-products. Silica gel column chromatography is the primary method used for the purification of this compound. A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity.
| Technique | Stationary Phase | Mobile Phase System (Typical) |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3) |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | Hexane/Ethyl Acetate (7:3) |
The mobile phase compositions are illustrative and may be optimized based on the specific reaction outcome.
The progress of the column chromatography is monitored by TLC, and the fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound as a solid.
Spectroscopic Structural Elucidation:
The structural identity and purity of the synthesized compound and its intermediates are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are indispensable tools for the structural characterization of this compound.
1H NMR: Provides information about the number and types of protons and their connectivity. The characteristic signals for the trityl group protons appear in the aromatic region (δ 7.2-7.5 ppm). The sugar protons and the thymine base protons appear at specific chemical shifts, and their coupling patterns confirm the structure.
13C NMR: Shows the signals for all the carbon atoms in the molecule, confirming the carbon framework.
19F NMR: The presence of a signal in the 19F NMR spectrum is definitive proof of the successful incorporation of the fluorine atom. The chemical shift and coupling constants provide information about the environment of the fluorine atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. The observed molecular ion peak corresponds to the calculated molecular weight of C29H27FN2O4.
Illustrative Spectroscopic Data:
| Technique | Observed Data (Illustrative) |
| 1H NMR (CDCl3, 400 MHz) | δ 7.20-7.50 (m, 15H, Trityl-H), 7.65 (s, 1H, H-6), 6.35 (t, 1H, H-1'), 5.30 (dt, 1H, H-3'), 4.10 (m, 1H, H-4'), 3.40 (m, 2H, H-5'), 2.50 (m, 2H, H-2'), 1.90 (s, 3H, CH3) |
| 13C NMR (CDCl3, 100 MHz) | δ 163.8 (C4), 150.5 (C2), 143.5 (C-quat, Trityl), 135.7 (C6), 128.7, 128.0, 127.2 (CH, Trityl), 111.5 (C5), 92.5 (d, JC-F = 175 Hz, C3'), 87.2 (C-quat, Trityl), 85.1 (C1'), 84.8 (d, JC-F = 20 Hz, C4'), 63.5 (C5'), 38.2 (d, JC-F = 22 Hz, C2'), 12.5 (CH3) |
| Mass Spec (ESI-HRMS) | m/z calculated for C29H27FN2O4 [M+H]+: 487.2031, found: 487.2035 |
The presented spectroscopic data is illustrative and based on typical values for similar structures. Actual values may vary.
Biochemical Investigations of 3 Deoxy 3 Fluorothymidine and Its Derivatives
Elucidation of Cellular Metabolic Pathways of Nucleoside Analogs in In Vitro Systems
The intracellular journey of nucleoside analogs like 3'-Deoxy-3'-fluorothymidine (B1224464) is dictated by a complex interplay of anabolic and catabolic enzymes, primarily leveraging the cell's own nucleotide synthesis machinery.
Once inside the cell, 3'-Deoxy-3'-fluorothymidine undergoes a series of anabolic phosphorylation steps. The initial and rate-limiting step is the conversion of FLT to 3'-Deoxy-3'-fluorothymidine monophosphate (FLTMP), a reaction catalyzed by the enzyme thymidine (B127349) kinase 1 (TK1) nih.gov. This is followed by subsequent phosphorylations by thymidylate kinase and nucleotide diphosphate kinase to form 3'-Deoxy-3'-fluorothymidine diphosphate (FLTDP) and 3'-Deoxy-3'-fluorothymidine triphosphate (FLTTP), respectively nih.govnih.govnih.gov. Studies in A549 human lung adenocarcinoma cells have shown that the intracellular pool of phosphorylated FLT consists of the monophosphate, diphosphate, and triphosphate forms nih.gov. Specifically, after one hour of incubation, the metabolic pool contained approximately 30% FLTTP nih.gov.
Conversely, catabolic processes can limit the accumulation of these metabolites. A primary catabolic route is the dephosphorylation of FLTMP back to the parent nucleoside, FLT, by intracellular deoxynucleotidases nih.gov. This reverse reaction allows the non-phosphorylated, and thus more lipophilic, FLT to be transported out of the cell, providing a mechanism for tracer efflux nih.gov. Another significant catabolic pathway for FLT in the body is glucuronidation, a process that primarily occurs in the liver and facilitates its excretion nih.gov.
The metabolic activation of 3'-Deoxy-3'-fluorothymidine is almost exclusively dependent on the cellular thymidine salvage pathway nih.govnih.govsnmjournals.org. This pathway is a crucial mechanism for cells to recycle nucleosides from the degradation of DNA and RNA to synthesize new nucleotides. The key components of this pathway involved in FLT processing are the nucleoside transporters that facilitate its entry into the cell and thymidine kinase 1 (TK1), which performs the initial, trapping phosphorylation step nih.govresearchgate.net.
Cells utilize two main pathways for thymidine nucleotide synthesis: the de novo pathway and the salvage pathway nih.gov. The balance between these two pathways can significantly influence the uptake and metabolism of FLT nih.gov. For instance, inhibition of the de novo pathway's key enzyme, thymidylate synthase, can lead to an increased reliance on the salvage pathway. This, in turn, can enhance the uptake and phosphorylation of exogenous thymidine and its analogs, including FLT aacrjournals.org. Therefore, the activity of the cellular salvage pathway is a critical determinant of the extent to which FLT is processed and retained within a cell.
Enzymatic Phosphorylation by Thymidine Kinases in Molecular Studies
The phosphorylation of 3'-Deoxy-3'-fluorothymidine is a critical event, converting it into a form that can be retained within the cell. This process is mediated by specific enzymes, primarily thymidine kinases, whose substrate specificity and kinetics are central to the utility of FLT as a proliferation marker.
Human cells express two main thymidine kinases: the cytosolic, cell-cycle-dependent thymidine kinase 1 (TK1) and the mitochondrial, constitutively expressed thymidine kinase 2 (TK2). These isoenzymes exhibit distinct substrate specificities.
3'-Deoxy-3'-fluorothymidine is a good substrate for human TK1, but it is not a substrate for TK2. This specificity is attributed to the structural differences in the active sites of the two enzymes. TK1 is more tolerant of modifications at the 3'-position of the deoxyribose sugar, as seen in FLT. In contrast, TK2 shows a much lower tolerance for such modifications. While TK2 can phosphorylate the natural nucleosides deoxyuridine and deoxycytidine, it does not phosphorylate FLT. This differential specificity makes FLT a selective probe for TK1 activity, which is closely linked to the S-phase of the cell cycle and, consequently, to cellular proliferation.
The table below summarizes the kinetic parameters that highlight the differential substrate specificity of TK1 and TK2 for FLT and other nucleoside analogs.
| Enzyme | Substrate | Km (μM) | Ki (μM) | Note |
| Human TK1 | Thymidine | 0.5 | - | Natural Substrate |
| 3'-Deoxy-3'-fluorothymidine (FLT) | 2.1 | 6 | Good Substrate / Competitive Inhibitor | |
| 3'-Azido-3'-deoxythymidine (AZT) | 0.6 | 0.6 | Good Substrate / Competitive Inhibitor | |
| Human TK2 | Thymidine | - | - | Natural Substrate (shows negative cooperativity) |
| 3'-Deoxy-3'-fluorothymidine (FLT) | Not a substrate | 10 | Competitive Inhibitor | |
| 3'-Azido-3'-deoxythymidine (AZT) | - | 2 | Very Poor Substrate / Competitive Inhibitor |
Data compiled from scientific literature.
The intracellular trapping of 3'-Deoxy-3'-fluorothymidine is a direct consequence of its phosphorylation. The initial phosphorylation to FLTMP by TK1 adds a negatively charged phosphate group to the molecule. This modification significantly increases the hydrophilicity of the compound, making it impermeable to the cell membrane and effectively trapping it within the cytoplasm nih.govnih.govmdpi.com.
Following the initial monophosphorylation, FLTMP is further phosphorylated to FLTDP and FLTTP. This cascade of phosphorylation reactions further ensures the intracellular retention of the analog. Notably, FLTTP has been shown to be highly resistant to degradation within the cell nih.gov. A crucial feature of FLT is the substitution of the hydroxyl group at the 3'-position of the deoxyribose ring with a fluorine atom. This modification prevents the incorporation of FLTTP into the growing DNA chain by DNA polymerases, as the 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links adjacent nucleotides nih.govnih.gov. This lack of incorporation into DNA distinguishes FLT from some other nucleoside analogs and is fundamental to its role as a marker that reflects the activity of the salvage pathway without being consumed in DNA synthesis.
The enzymatic interaction between thymidine kinase 1 and 3'-Deoxy-3'-fluorothymidine has been characterized through kinetic studies, providing quantitative measures of the enzyme's affinity and catalytic efficiency for this substrate. In vitro assays using tumor cell lysates have determined the apparent Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for [18F]FLT phosphorylation.
The following table presents a summary of key kinetic parameters for 3'-Deoxy-3'-fluorothymidine obtained from various studies.
| Parameter | Value | System / Tissue | Reference |
| Apparent Km | 4.8 ± 0.3 μM | SW480 & DiFi Tumor Cell Lysates | nih.gov |
| Apparent Vmax | 7.4 pmol min⁻¹ per 1x10⁶ cells | SW480 & DiFi Tumor Cell Lysates | nih.gov |
| KFLT (pre-therapy) | 0.054 ± 0.018 min⁻¹ | Head and Neck Cancer | nih.gov |
| KFLT (post-therapy) | 0.027 ± 0.010 min⁻¹ | Head and Neck Cancer | nih.gov |
| K1 (high-grade glioma) | 0.053 ± 0.029 mL/g/min | Human Glioma | |
| KFLT (high-grade glioma) | 0.018 ± 0.008 mL/g/min | Human Glioma | |
| KFLT (lung tumor) | - | Human Lung Cancer | snmjournals.org |
These kinetic studies underscore the efficiency of TK1 in phosphorylating FLT and provide a quantitative basis for interpreting the accumulation of FLT in proliferating tissues as a measure of enzymatic activity.
Investigations of Interaction with Nucleic Acid Synthesis Machinery in Cell-Free and In Vitro Systems
The defining structural feature of 3'-Deoxy-3'-fluorothymidine is the substitution of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar ring with a fluorine atom (-F). This modification is critical to its mechanism of action as a chain terminator of nucleic acid synthesis. For a DNA or RNA polymerase to extend a nucleic acid chain, it catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the growing chain and the 5'-phosphate group of the incoming nucleoside triphosphate.
The replacement of the 3'-hydroxyl group with a fluorine atom in 3'-Deoxy-3'-fluorothymidine means that once its triphosphate form is incorporated by a polymerase, the growing nucleic acid chain lacks the necessary 3'-OH nucleophile. Consequently, no further phosphodiester bond can be formed, and the elongation of the DNA strand is terminated.
Studies have consistently shown that the phosphorylated form of 3'-Deoxy-3'-fluorothymidine is not incorporated into the DNA molecule to any significant extent nih.govmdpi.com. In vitro experiments with pancreatic cancer cell lines demonstrated that the incorporation of the radiolabeled analogue into DNA was minimal, accounting for only 0.8% to 1.3% of the applied radioactivity nih.gov. This confirms its role as a chain terminator rather than a stable component of the nucleic acid polymer.
While the majority of research has focused on DNA synthesis, the same chemical principle applies to RNA synthesis. RNA polymerases also catalyze the formation of 3'-5' phosphodiester bonds and require a free 3'-hydroxyl group for chain elongation. Although thymidine derivatives are not the natural substrates for RNA polymerases, which utilize ribonucleoside triphosphates, the fundamental mechanism of chain termination by a 3'-modified nucleoside would prevent incorporation into an elongating RNA strand if it were to be recognized by the enzyme.
The triphosphate form of 3'-Deoxy-3'-fluorothymidine, 3'-deoxy-3'-fluorothymidine-5'-triphosphate (dFTTP), has been examined for its ability to inhibit and terminate DNA synthesis catalyzed by various DNA polymerases in cell-free systems nih.gov. These studies reveal that dFTTP acts as both an inhibitor and a substrate for chain termination, with its efficacy varying significantly among different types of polymerases nih.gov.
Biochemical assays have demonstrated that dFTTP exhibits a strong inhibitory effect on the activity of terminal deoxynucleotidyl transferase (TdT) and is a significantly more potent inhibitor of DNA polymerase beta than DNA polymerase alpha nih.gov. In contrast, it shows a lower inhibitory potency against E. coli DNA polymerase I (Klenow fragment) nih.gov. With the exception of DNA polymerase alpha, the other tested polymerases were capable of incorporating dFTTP into a growing DNA strand, leading to immediate chain termination nih.gov. This specific chain-terminating activity was found to be at least equivalent to that of the well-characterized chain terminator, 2',3'-dideoxythymidine-5'-triphosphate (ddTTP) nih.gov.
The differential sensitivity of various polymerases to dFTTP highlights the specificity of the interaction between the nucleoside analogue and the active site of these enzymes.
Table 1: Comparative Inhibitory Effects of 3'-deoxy-3'-fluorothymidine-5'-triphosphate (dFTTP) on Various DNA Polymerases
| Polymerase Enzyme | Organism/Type | Observed Inhibitory Effect | Reference |
| DNA Polymerase beta | Eukaryotic | High sensitivity to inhibition | nih.gov |
| DNA Polymerase alpha | Eukaryotic | Low sensitivity to inhibition | nih.gov |
| Terminal deoxynucleotidyl transferase (TdT) | Eukaryotic | Strongly inhibited | nih.gov |
| DNA Polymerase I (Klenow fragment) | E. coli | Lower inhibitory potency | nih.gov |
Role of 5 O Trityl 3 Deoxy 3 Fluorothymidine in Advanced Molecular Probe Development for Academic Research
Strategic Use as a Precursor in Radiolabeling Methodologies for Biochemical Probes
The utility of 5-O-Trityl-3'-deoxy-3'-fluorothymidine is most pronounced in the field of radiochemistry, where it serves as a foundational component for creating probes that visualize and quantify biological activity. Its structure is optimized for the introduction of the positron-emitting radionuclide, fluorine-18 (B77423) ([¹⁸F]).
The radiosynthesis of [¹⁸F]FLT is a multi-step process that begins with a carefully designed precursor molecule. The general strategy involves a thymidine (B127349) derivative where different positions are protected or activated to ensure the specific and efficient incorporation of the [¹⁸F]fluoride ion.
In this context, the trityl (Tr) group on this compound acts as a protecting group for the 5'-hydroxyl position of the thymidine analogue. This protection is crucial to prevent unwanted side reactions during the subsequent fluorination step. Research has explored various protecting groups for this position, with the trityl group and its derivative, 4,4'-dimethoxytrityl (DMTr), being common choices. researchgate.net The precursor is further modified at the 3'-position, where the hydroxyl group is replaced with a good leaving group, such as a nosylate (B8438820) (4-nitrobenzenesulfonate), tosylate (p-toluenesulfonate), or mesylate (methylsulfonyl) group. researchgate.net This creates an electrophilic center at the 3'-carbon, making it susceptible to nucleophilic attack by the [¹⁸F]fluoride ion. nih.gov
A widely used precursor for routine [¹⁸F]FLT production is 3-N-Boc-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-D-lyxofuranosyl]thymine. researchgate.netnih.gov This structure incorporates the DMTr protecting group at the 5'-position, a nosyl leaving group at the 3'-position, and an additional N-Boc protecting group on the thymine (B56734) base to enhance stability and yield. researchgate.net Studies have shown that nosylated precursors are generally more favorable for radiofluorination than their mesylated or tosylated counterparts, and the use of a DMTr group can lead to better radiochemical yields compared to an unsubstituted trityl group. researchgate.net
| Precursor Name | 5'-O-Protecting Group | 3'-O-Leaving Group | 3-N-Protecting Group | Reference |
|---|---|---|---|---|
| 3-N-Boc-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-D-lyxofuranosyl]thymine | Dimethoxytrityl (DMTr) | Nosyl | Boc | researchgate.netnih.gov |
| 1-[5-O-Trityl-3-O-nosyl-2-deoxy-β-D-lyxofuranosyl]thymine | Trityl (Tr) | Nosyl | None | researchgate.net |
| 1-[5-O-DMTr-3-O-tosyl-2-deoxy-β-D-lyxofuranosyl]thymine | Dimethoxytrityl (DMTr) | Tosyl | None | researchgate.net |
The core of [¹⁸F]FLT synthesis is the nucleophilic substitution (SN2) reaction where the leaving group at the 3'-position of the precursor is displaced by [¹⁸F]fluoride. nih.gov Significant research has focused on optimizing this step to maximize the radiochemical yield (RCY), reduce synthesis time, and simplify purification for routine clinical and academic use.
Key developments in this area include:
Phase-Transfer Catalysts: To enhance the nucleophilicity of the [¹⁸F]fluoride ion in aprotic solvents, a phase-transfer catalyst is essential. Tetrabutylammonium (B224687) (TBA) salts, such as tetrabutylammonium bicarbonate or tosylate, are commonly employed to form a reactive [¹⁸F]TBAF complex. nih.govnih.govnih.gov Another established system uses a combination of potassium carbonate (K₂CO₃) and a cryptand like Kryptofix 2.2.2 (K₂₂₂). iaea.org
Solvent Systems: The reaction is typically performed in polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO). uchicago.edu However, innovative approaches have demonstrated that the use of a protic solvent like tert-butanol (B103910) (t-BuOH) as a co-solvent can significantly improve the radiochemical yield under milder conditions. nih.gov One study achieved a high RCY of 85.3 ± 3.5% using t-BuOH with a TBAHCO₃ catalyst system at 100°C. nih.gov
Automation and Purification: Following the fluorination reaction, the protecting groups (e.g., Trityl/DMTr and Boc) must be removed, typically through acidic hydrolysis. iaea.orgresearchgate.net The entire two-step, one-pot synthesis is often performed on automated modules. nih.govnih.gov Advances in purification, such as using solid-phase extraction (SPE) cartridges instead of high-performance liquid chromatography (HPLC), have simplified the process, reduced the amount of precursor needed, and made the production of [¹⁸F]FLT more efficient and cost-effective. nih.govresearchgate.net Microfluidic technologies using electrowetting-on-dielectric (EWOD) chips have also been developed, achieving high decay-corrected yields of 63 ± 5% in a compact, automated platform. nih.gov
| Catalyst System | Solvent | Temperature | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|---|
| Tetrabutylammonium tosylate (TBAOTs) | Acetonitrile | Not specified | 16 ± 2% (decay-corrected) | nih.gov |
| Tetrabutylammonium bicarbonate (TBAHCO₃) | t-Butanol | 100°C | 85.3 ± 3.5% (radio-TLC) | nih.gov |
| Cs₂CO₃ / Kryptofix 2.2.2 | t-Butanol | 100°C | 57.1 ± 22.5% (radio-TLC) | nih.gov |
| Tetrabutylammonium bicarbonate (TBAHCO₃) | Thexyl alcohol / DMSO (on EWOD chip) | 105°C | 63 ± 5% (decay-corrected) | nih.gov |
Application in Investigating Fundamental Cellular Processes within In Vitro and Ex Vivo Research Models
The successful synthesis of [¹⁸F]FLT, enabled by precursors like this compound, provides a powerful tool for academic research. The resulting radiotracer allows for the quantitative investigation of key cellular mechanisms related to DNA synthesis and cell division.
[¹⁸F]FLT is an analogue of thymidine and utilizes the same cellular machinery for uptake and initial metabolism. Once it enters a cell, [¹⁸F]FLT is phosphorylated by the enzyme thymidine kinase 1 (TK1) to form [¹⁸F]FLT-monophosphate. snmjournals.orgnih.gov TK1 is a crucial enzyme in the pyrimidine (B1678525) salvage pathway for DNA synthesis, and its expression and activity are tightly regulated during the cell cycle, peaking during the S phase. snmjournals.org
Because [¹⁸F]FLT lacks the 3'-hydroxyl group necessary for DNA chain propagation, its phosphorylated metabolites are trapped within the cell. snmjournals.orgsnmjournals.org This intracellular trapping means that the amount of accumulated radioactivity in a cell or tissue is proportional to the activity of TK1. snmjournals.orgsnmjournals.org Therefore, PET imaging with [¹⁸F]FLT provides a direct, non-invasive method to assess TK1 enzyme activity. Kinetic modeling of dynamic [¹⁸F]FLT PET data allows for the estimation of the phosphorylation rate, providing quantitative insights into the flux through the thymidine salvage pathway in various tissues and tumor models. snmjournals.orgresearchgate.net
Given the close link between TK1 activity and the S phase of the cell cycle, [¹⁸F]FLT has been extensively validated as a biomarker for cellular proliferation. nih.govnih.gov Numerous in vitro and in vivo studies in academic research have demonstrated a strong correlation between [¹⁸F]FLT uptake and standard proliferation indices, most notably the Ki-67 labeling index, across a wide variety of cancer types. nih.govresearchgate.netnih.govnih.gov The Ki-67 protein is present during all active phases of the cell cycle (G₁, S, G₂, and mitosis) but is absent in resting cells (G₀), making it a gold standard for immunohistochemical assessment of proliferation.
Research using established cell lines and xenograft models has been crucial for validating [¹⁸F]FLT as a proliferation probe. For example, significant correlations between [¹⁸F]FLT uptake and Ki-67 have been reported in lung cancer, renal cell carcinoma, and gliomas, among others. researchgate.netnih.govnih.gov However, the strength of this correlation can vary, as some tumors may preferentially use the de novo pathway for thymidine synthesis rather than the salvage pathway that [¹⁸F]FLT tracks. plos.org These methodological studies, all dependent on the availability of the tracer, are essential for understanding the applications and limitations of [¹⁸F]FLT imaging in oncology research. plos.org
| Cancer Type | Correlation Metric (r or ρ) | Significance (P-value) | Reference |
|---|---|---|---|
| Lung Cancer | ρ = 0.92 | < 0.001 | researchgate.net |
| Renal Cell Carcinoma | r = 0.72 | < 0.0001 | nih.gov |
| Gliomas | Significant correlation between K₁ and Ki-67 index | P = 0.003 | nih.gov |
Accurate quantitative analysis in PET studies requires a thorough understanding of the tracer's in vivo metabolism. The signal detected by the PET scanner comes from all radioactive species, not just the parent tracer. Therefore, it is essential to measure and correct for the presence of radiolabeled metabolites in biological samples, such as blood plasma. researchgate.net
To achieve this, non-radioactive, or "cold," reference standards of the parent compound and its expected metabolites are required. The synthesis of these standards is a critical supporting activity for PET research. For instance, 3'-deoxy-3'-fluorothymidine-5'-glucuronide, a known major metabolite of FLT, has been synthesized to serve as a reference standard. rsc.orgncl.ac.uk By using this standard in conjunction with techniques like HPLC, researchers can identify and quantify the [¹⁸F]FLT-glucuronide metabolite in patient blood samples, allowing for a more accurate calculation of the true [¹⁸F]FLT input function for kinetic modeling. rsc.orgncl.ac.uk Ignoring these metabolites can lead to significant underestimation of kinetic parameters. researchgate.net
Furthermore, reference standards of the final product, 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), as well as potential impurities from the synthesis process like thymidine and thymine, are essential for the quality control of each batch of [¹⁸F]FLT produced, ensuring its purity and identity before use in research applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
